Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-5-10(14-11)9-3-6-12-7-4-9;;/h5,8-9,12H,3-4,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHGVUKURSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Pyrimidin-2-yl Intermediate
- Starting Material: 2,4-Dichloropyrimidine (or analogous derivatives)
- Reaction: Nucleophilic aromatic substitution with suitable amines or amine equivalents
- Conditions: Elevated temperatures (around 80-120°C), polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Step 3: Methylation of the Nitrogen
- Reagents: Methylating agents such as methyl iodide, dimethyl sulfate, or methyl triflate
- Conditions: Reactions performed under inert atmosphere (nitrogen or argon), at room temperature or slightly elevated temperatures (around 25-50°C)
- Outcome: Formation of N,N-dimethylated amine
Step 4: Purification and Salt Formation
- Purification: Crystallization or recrystallization from suitable solvents (e.g., ethanol, isopropanol)
- Salt Formation: Treatment of the free base with hydrochloric acid in an alcohol-water mixture
- Conditions: Acid addition at controlled temperatures (0-25°C), molar equivalents of HCl typically 2-4 times the molar amount of the amine
- The dihydrochloride salt exhibits enhanced stability and solubility, suitable for pharmaceutical applications.
Specific Research Findings and Data
Notes on Optimization and Industrial Relevance
- Optical Purity: As per patent WO2020204647A1, the process can be optimized to yield high optical purity (>99.8%) by controlling reaction conditions and employing chiral resolution techniques.
- Stability: The hydrochloride salt, especially in dihydrochloride form, demonstrates excellent storage stability, which is critical for pharmaceutical manufacturing.
- Yield: High yields (>85%) are achievable by optimizing molar ratios, temperature, and reaction times.
- Reaction Conditions: Mild conditions (ambient to moderate temperatures, atmospheric or slightly elevated pressures) favor scalability and safety.
Summary of Main Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development.
Scientific Research Applications
Pharmaceutical Development
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Key applications include:
-
Renin Inhibition :
- The compound has been studied for its ability to inhibit renin, an enzyme involved in blood pressure regulation. Inhibitors of renin can be beneficial in treating hypertension by modulating the renin-angiotensin system.
-
Anti-inflammatory and Analgesic Effects :
- Preliminary in vitro studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, although the specific mechanisms require further elucidation.
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures can act as competitive inhibitors of kinases involved in tumor growth. This compound has shown promise against various cancer cell lines, demonstrating significant inhibitory effects on proliferation.
Biological Research Applications
The compound's unique structural features allow it to interact with various biological targets, making it a valuable tool in research:
- Enzyme Interaction Studies :
-
Pharmacological Studies :
- Its unique combination of functional groups facilitates targeted interactions within biological systems, making it a candidate for further exploration in medicinal chemistry.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Demonstrated significant inhibition of cell proliferation in resistant cancer cell lines. |
| Animal Models | In vivo studies indicated effective tumor size reduction without significant side effects. |
| Comparative Analysis | Showed enhanced potency compared to similar compounds, suggesting unique pharmacological properties. |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
-
Nucleophilic Aromatic Substitution :
- Utilizing reagents such as 2,4,5-trichloropyrimidine in the presence of amines under controlled conditions to achieve high yield and purity.
-
Oxidation and Reduction Reactions :
- The compound can undergo various reactions such as oxidation to form N-oxides or reduction to yield different derivatives, which are essential for exploring its reactivity and potential modifications.
Mechanism of Action
The mechanism by which Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The primary compound (CAS: 1361111-87-6) has a piperidin-4-yl group, while analogs like 1361112-93-7 feature piperidin-2-yl, altering steric and electronic properties .
- Salt Form : Trihydrochloride salts (e.g., 1361112-56-2) may offer higher solubility than dihydrochloride forms but require adjustments in formulation .
- Functional Groups : The presence of trifluoromethyl (1189494-84-5) or carboxylic acid derivatives (1361112-56-2) introduces distinct reactivity and bioavailability profiles .
Biological Activity
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 279.21 g/mol
- Structure : The compound features a piperidine ring attached to a pyrimidine moiety, which is significant for various pharmacological applications.
The exact mechanism of action for this compound remains largely unexplored. However, similar compounds have been investigated for their potential to inhibit various enzymes and receptors involved in critical biological pathways. Notably, compounds with analogous structures have shown promise in:
- Kinase Inhibition : Many pyrimidine derivatives are known to act as kinase inhibitors, which are vital in cancer therapy.
- Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects, although specific data on this compound is limited.
Inhibition Studies
Research indicates that this compound may exhibit significant biological activities, particularly as an inhibitor of renin, an enzyme involved in blood pressure regulation. The following table summarizes key findings related to its biological activities:
| Activity Type | Description | Reference |
|---|---|---|
| Renin Inhibition | Potential inhibitor of renin, suggesting antihypertensive properties | |
| Anti-inflammatory Effects | In vitro studies indicate possible anti-inflammatory effects | |
| Kinase Inhibition | Similar compounds have demonstrated kinase inhibition properties | |
| Anticonvulsant Activity | Potential anticonvulsant effects noted in related studies |
Case Studies
A review of the literature reveals several case studies that highlight the potential applications of pyrimidine derivatives in drug development. For example:
- Antiviral Activity : Some pyrimidine derivatives have been shown to inhibit HIV reverse transcriptase, making them candidates for antiviral therapies .
- Cancer Research : Compounds similar to this compound have been explored for their ability to induce apoptosis in cancer cells through specific signaling pathways .
Research Findings
Recent studies have focused on the synthesis and evaluation of various piperidine and pyrimidine derivatives. Key findings include:
- Compounds with piperidine rings often demonstrate enhanced bioactivity due to their ability to interact with specific molecular targets .
- Investigations into the pharmacokinetics (PK) and toxicity profiles of related compounds indicate favorable safety margins and sufficient oral bioavailability, suggesting potential for therapeutic use .
Q & A
What experimental design strategies are critical for optimizing the synthesis of Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride?
To optimize synthesis, employ statistical design of experiments (DoE) to systematically evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can identify critical parameters affecting yield, while response surface methodology (RSM) refines optimal conditions . Computational tools like quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches . Prioritize purification steps (e.g., recrystallization or chromatography) to address byproducts, as impurities in piperidine-pyrimidine derivatives can skew biological assay results .
How can researchers address contradictory solubility data for this compound in different solvent systems?
Contradictory solubility data often arise from variations in pH, ionic strength, or solvent polarity. Characterize solubility using controlled environmental conditions (e.g., buffered solutions at physiological pH 7.4) and validate with techniques like HPLC or NMR to confirm compound integrity post-dissolution . Cross-reference solubility parameters (Hansen solubility parameters) with solvent properties to identify mismatches. For instance, the dihydrochloride salt may exhibit higher solubility in polar aprotic solvents (e.g., DMSO) but precipitate in aqueous buffers due to ion pairing .
What advanced methodologies are recommended for elucidating the compound’s mechanism of action in cellular assays?
Combine kinetic binding assays (e.g., surface plasmon resonance) with computational docking studies to map interactions with target proteins. For example, piperidine-pyrimidine analogs often inhibit kinases; use competitive ATP-binding assays to quantify inhibition constants (Ki) . Employ CRISPR-based gene editing to validate target specificity in isogenic cell lines. Conflicting activity data across models (e.g., murine vs. human cells) may stem from species-specific protein conformations, necessitating structural biology techniques like cryo-EM .
How should researchers mitigate variability in stability studies under different storage conditions?
Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor hydrolytic degradation via LC-MS, focusing on pyrimidine ring opening or piperidine N-oxide formation, which are common in aqueous environments . For long-term storage, use anhydrous solvents (e.g., acetonitrile) and inert atmospheres (argon) to prevent protonation shifts in the dihydrochloride salt .
What analytical techniques are essential for characterizing structural isomerism in this compound?
Leverage 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities in the piperidine ring and pyrimidine substituents. High-resolution mass spectrometry (HRMS) confirms molecular ion integrity, while X-ray crystallography provides definitive proof of crystal packing and salt form . For dynamic isomerism (e.g., chair-flipping in piperidine), variable-temperature NMR (VT-NMR) tracks conformational changes .
How can computational models improve the prediction of this compound’s pharmacokinetic (PK) properties?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption, distribution, and clearance. Parameters like logP (partition coefficient) and pKa influence membrane permeability and plasma protein binding. Machine learning models trained on piperidine derivatives predict metabolic hotspots (e.g., CYP450-mediated oxidation) . Validate predictions with in vitro microsomal stability assays and in vivo PK studies in rodent models .
What safety protocols are critical for handling this compound in laboratory settings?
Follow GHS-aligned precautions : Use fume hoods for weighing and synthesis to prevent inhalation of hydrochloride salt aerosols . Wear nitrile gloves and protective eyewear to avoid skin/eye irritation. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) to prevent environmental release . Emergency showers and eyewash stations must comply with OSHA standards .
How do structural modifications to the piperidine or pyrimidine moieties alter biological activity?
Systematic structure-activity relationship (SAR) studies reveal that:
- Piperidine substitution : N-methylation enhances lipophilicity and blood-brain barrier penetration, while hydroxylation increases solubility but reduces target affinity .
- Pyrimidine modifications : Electron-withdrawing groups (e.g., chloro) stabilize π-π stacking with kinase ATP pockets, whereas bulky substituents sterically hinder binding .
Compare analogs using in vitro IC50 values and molecular dynamics simulations to quantify binding energy differences .
What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Discrepancies often arise from poor bioavailability or off-target effects. Perform ADME profiling to assess intestinal permeability (Caco-2 assays) and metabolic stability (hepatocyte clearance). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement . If in vivo activity is lower than expected, consider prodrug strategies (e.g., esterification) to enhance absorption .
How can researchers validate the compound’s selectivity across related protein targets?
Employ pan-kinase profiling (e.g., Eurofins KinaseProfiler<sup>®</sup>) to screen against 300+ kinases. Use thermal shift assays (TSA) to measure target stabilization and compare ΔTm values across proteins. For non-kinase targets, leverage CRISPRi/a libraries to identify synthetic lethal interactions . Cross-validate findings with RNA-seq or proteomics to rule out compensatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
